molecular formula C20H13ClO4S B5176954 (4-Methyl-2-oxochromen-7-yl) 3-chloro-6-methyl-1-benzothiophene-2-carboxylate

(4-Methyl-2-oxochromen-7-yl) 3-chloro-6-methyl-1-benzothiophene-2-carboxylate

Cat. No.: B5176954
M. Wt: 384.8 g/mol
InChI Key: GKCTVJWCFNIWST-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxochromen-7-yl) 3-chloro-6-methyl-1-benzothiophene-2-carboxylate is a complex organic compound that combines chromen and benzothiophene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-2-oxochromen-7-yl) 3-chloro-6-methyl-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the esterification of 4-methyl-2-oxochromen-7-ol with 3-chloro-6-methyl-1-benzothiophene-2-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-2-oxochromen-7-yl) 3-chloro-6-methyl-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) facilitate nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Methyl-2-oxochromen-7-yl) 3-chloro-6-methyl-1-benzothiophene-2-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential.

Medicine

In medicine, the compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (4-Methyl-2-oxochromen-7-yl) 3-chloro-6-methyl-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-2-oxochromen-7-yl)oxyacetic acid
  • (4-Methyl-2-oxochromen-7-yl) dihydrogen phosphate
  • (5Z,8Z,11Z,14Z)-N-(4-Methyl-2-oxochromen-7-yl)icosa-5,8,11,14-tetraenamide

Uniqueness

Compared to similar compounds, (4-Methyl-2-oxochromen-7-yl) 3-chloro-6-methyl-1-benzothiophene-2-carboxylate stands out due to its unique combination of chromen and benzothiophene structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-methyl-2-oxochromen-7-yl) 3-chloro-6-methyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClO4S/c1-10-3-5-14-16(7-10)26-19(18(14)21)20(23)24-12-4-6-13-11(2)8-17(22)25-15(13)9-12/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCTVJWCFNIWST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)OC3=CC4=C(C=C3)C(=CC(=O)O4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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